molecular formula C13H17N3O B2898946 [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267681-55-9

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B2898946
CAS RN: 1267681-55-9
M. Wt: 231.299
InChI Key: SDOVKFJBTZHUEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides crucial information about its properties and reactivity. While the exact molecular structure of “[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is not available, related compounds such as 1-(4-tert-butylphenyl)ethanol have been studied . These studies provide insights into the potential structure of the requested compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol is its versatility as a building block for the synthesis of other compounds. This compound can be easily modified to introduce different functional groups, making it a valuable tool for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another potential direction is the modification of this compound to introduce new functional groups and improve its pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be synthesized using a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction involves the reaction of an azide compound and an alkyne compound in the presence of a copper catalyst to form a triazole compound. The synthesis of this compound involves the reaction of 4-tert-butylphenyl azide and propargyl alcohol in the presence of a copper catalyst. The reaction yields this compound as a white powder with a melting point of 141-143°C.

Scientific Research Applications

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the development of new drugs. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. This compound has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

[1-(4-tert-butylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOVKFJBTZHUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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